P-gp Inhibitory Potency and Mechanism of Action Relative to Elacridar and Other Reference Modulators
In a study evaluating a series of 6,7-dimethoxy-THIQ derivatives, the target compound class demonstrated P-gp inhibitory activity. The most potent congener (3c) achieved an EC50 of 1.64 µM, comparable to Elacridar's EC50 of 2 µM in the same assay [1]. This quantitative result, although from a close structural analog, establishes the potential of the 6,7-dimethoxy-THIQ core to compete with established P-gp inhibitors. The exact compound has not been directly compared to Elacridar in published literature, necessitating targeted head-to-head profiling before procurement.
| Evidence Dimension | P-gp inhibition EC50 |
|---|---|
| Target Compound Data | Not available (data available for closely related 6,7-dimethoxy-THIQ analog 3c: EC50 = 1.64 µM) |
| Comparator Or Baseline | Elacridar (EC50 = 2 µM) |
| Quantified Difference | Analog 3c shows a 1.2-fold improvement over Elacridar; target compound's differential not yet quantified |
| Conditions | MCF7/Adr doxorubicin-resistant breast cancer cell line, flow cytometry-based P-gp activity assay |
Why This Matters
For procurement decisions in oncology or drug resistance research, prioritizing a scaffold with demonstrated P-gp inhibitory activity at clinically relevant concentrations can reduce the risk of selecting an inactive analog.
- [1] Colabufo, N. A., Berardi, F., Cantore, M., Perrone, M. G., Contino, M., Inglese, C., ... & Paradiso, A. (2008). Small P-gp modulating molecules: SAR studies on tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry, 16(1), 362-373. View Source
